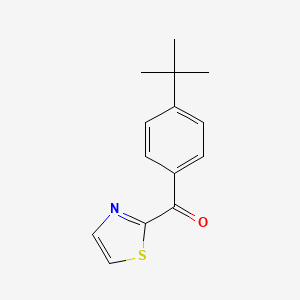

2-(4-tert-Butylbenzoyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-tert-Butylbenzoyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of a tert-butyl group attached to the benzoyl moiety, which is further connected to the thiazole ring. The molecular formula of this compound is C16H24O2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylbenzoyl)thiazole can be achieved through various methods. One common approach involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles in good yield . Another method includes a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate under mild reaction conditions . Additionally, a practical copper-catalyzed oxidative process using molecular oxygen as a green oxidant can synthesize thiazoles from simple aldehydes, amines, and elemental sulfur .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct arylation of thiazole derivatives with aryl bromides is one such method, employing very low catalyst concentrations . This method is efficient and scalable, making it suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-tert-Butylbenzoyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The thiazole ring system is known for its versatility in medicinal chemistry. Compounds containing thiazole derivatives have been reported to exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that certain thiazole compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Properties : Numerous thiazole-based compounds are under investigation for their anticancer activities. Research has demonstrated that 2-(4-tert-butylbenzoyl)thiazole and related compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. For example, a study found that specific thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma .

- Neuroprotective Effects : There is emerging evidence that thiazole derivatives may play a role in neuroprotection. Some studies suggest that these compounds can inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A recent study evaluated a series of thiazole derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested for its antimicrobial properties against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects comparable to established antibiotics, indicating its promise as an alternative treatment option for bacterial infections .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiazole-based compounds:

- Substituent Effects : The presence of bulky groups like tert-butyl has been shown to enhance the lipophilicity and biological activity of thiazole derivatives. This modification can improve cellular uptake and target specificity.

- Ring Modifications : Variations in the thiazole ring structure can significantly influence biological activity. For instance, modifications at different positions on the thiazole ring have been correlated with enhanced anticancer and antimicrobial properties .

Mécanisme D'action

The mechanism of action of 2-(4-tert-Butylbenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure but have different substituents at the 2 and 4 positions.

Thiazole derivatives: Various thiazole derivatives exhibit similar biological activities, such as antimicrobial and antitumor properties.

Uniqueness

2-(4-tert-Butylbenzoyl)thiazole is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, distinguishing it from other thiazole derivatives.

Activité Biologique

Overview

2-(4-tert-Butylbenzoyl)thiazole is a compound belonging to the thiazole family, characterized by a thiazole ring with a tert-butyl group attached to a benzoyl moiety. This structural configuration influences its chemical reactivity and biological activities, making it an interesting candidate for various applications in medicinal chemistry and biological research.

The molecular formula of this compound is C16H24N2OS, and it exhibits unique reactivity due to the presence of the tert-butyl group. This group enhances the compound's stability and may affect its interaction with biological targets.

Biological Activities

Research indicates that this compound possesses several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, showing promising results against bacteria and fungi .

- Antitumor Properties : The compound has been explored for its potential as an antitumor agent. Thiazoles are known to inhibit specific enzymes involved in cancer cell proliferation, which may be relevant for this compound .

- Acetylcholinesterase Inhibition : Thiazole derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby enhancing acetylcholine levels in the brain .

The mechanism of action for this compound likely involves interactions with specific molecular targets. The thiazole ring's aromaticity and electron density allow it to participate in various biochemical interactions, potentially inhibiting enzymes or interfering with cellular processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar thiazole compounds:

- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against Candida species. Some derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, suggesting enhanced antifungal properties .

- Trypanocidal Activity : Research on 2,4-disubstituted thiazoles demonstrated significant trypanocidal activity, indicating that structural modifications can lead to improved potency against Trypanosoma brucei infections .

- In Silico Studies : Molecular docking studies have been employed to investigate the binding interactions of thiazole derivatives with target enzymes, providing insights into their potential therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity | Acetylcholinesterase Inhibition |

|---|---|---|---|

| This compound | Moderate | Promising | Potentially effective |

| 4-(benzo[d]thiazole-2-yl) phenols | High | Moderate | Strong |

| 2,4-Disubstituted thiazoles | High | Variable | Not evaluated |

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZUHENVSWZFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.